molecular formula C16H20O3 B5213682 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one

7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one

Cat. No. B5213682
M. Wt: 260.33 g/mol
InChI Key: JNDOCQWXHKJQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one, also known as BMCH, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. Additionally, this compound has been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it suitable for long-term storage. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one. One area of research could be to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research could be to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, future research could focus on developing more effective synthesis methods for this compound, which could lead to the development of new and improved derivatives.

Synthesis Methods

The synthesis of 7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one involves the reaction of ethyl-4-methylcoumarin-3-carboxylate with butyl bromide in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure this compound.

Scientific Research Applications

7-butoxy-3-ethyl-4-methyl-2H-chromen-2-one has been studied for its potential use in a variety of scientific research applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

7-butoxy-3-ethyl-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-4-6-9-18-12-7-8-14-11(3)13(5-2)16(17)19-15(14)10-12/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDOCQWXHKJQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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